molecular formula C18H13NO4 B14286793 2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid CAS No. 114608-53-6

2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid

Cat. No.: B14286793
CAS No.: 114608-53-6
M. Wt: 307.3 g/mol
InChI Key: VMNRXIXDWHEYOB-UHFFFAOYSA-N
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Description

2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid is a complex organic compound belonging to the class of carbazole derivatives. Carbazoles are known for their diverse biological and pharmacological properties, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure . Subsequent steps involve functional group modifications to introduce the hydroxy, methoxy, and carboxylic acid groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen or nitro groups on the aromatic ring.

Scientific Research Applications

2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

    Affecting Gene Expression: Influencing the expression of genes related to disease pathways.

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid is unique due to its specific combination of hydroxy, methoxy, and carboxylic acid groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

114608-53-6

Molecular Formula

C18H13NO4

Molecular Weight

307.3 g/mol

IUPAC Name

2-hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid

InChI

InChI=1S/C18H13NO4/c1-23-10-3-5-15-13(7-10)11-4-2-9-6-14(18(21)22)16(20)8-12(9)17(11)19-15/h2-8,19-20H,1H3,(H,21,22)

InChI Key

VMNRXIXDWHEYOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2C=CC4=CC(=C(C=C43)O)C(=O)O

Origin of Product

United States

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